N-[5-[(4-bromophenyl)methyl]-1,3-thiazol-2-yl]-2-(4-methoxyphenoxy)acetamide
Description
Properties
IUPAC Name |
N-[5-[(4-bromophenyl)methyl]-1,3-thiazol-2-yl]-2-(4-methoxyphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17BrN2O3S/c1-24-15-6-8-16(9-7-15)25-12-18(23)22-19-21-11-17(26-19)10-13-2-4-14(20)5-3-13/h2-9,11H,10,12H2,1H3,(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNRQJWXGFRFHKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC(=O)NC2=NC=C(S2)CC3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17BrN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-[(4-bromophenyl)methyl]-1,3-thiazol-2-yl]-2-(4-methoxyphenoxy)acetamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and thioureas, under acidic or basic conditions.
Introduction of the Bromobenzyl Group: The bromobenzyl group can be introduced via a nucleophilic substitution reaction, where a suitable bromobenzyl halide reacts with the thiazole ring.
Attachment of the Methoxyphenoxyacetamide Moiety: The final step involves the coupling of the methoxyphenoxyacetamide moiety to the thiazole ring, which can be achieved through an amide bond formation reaction using reagents like carbodiimides or acid chlorides.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[5-[(4-bromophenyl)methyl]-1,3-thiazol-2-yl]-2-(4-methoxyphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The bromobenzyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles (amines, thiols), polar aprotic solvents, elevated temperatures.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced thiazole derivatives.
Substitution: Substituted thiazole derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Studied for its potential therapeutic effects, including its ability to inhibit specific enzymes or receptors involved in disease pathways.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-[5-[(4-bromophenyl)methyl]-1,3-thiazol-2-yl]-2-(4-methoxyphenoxy)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:
Inhibition of Enzymes: Binding to the active site of enzymes and inhibiting their catalytic activity.
Receptor Modulation: Interacting with cell surface receptors and modulating signal transduction pathways.
Disruption of Cellular Processes: Affecting cellular processes such as DNA replication, protein synthesis, or cell division.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Modifications
N-[5-(4-Bromobenzyl)-1,3-thiazol-2-yl]-2-(4-chlorophenoxy)acetamide ()
- Core Structure : Thiazole (identical to the target compound).
- Substituents: Position 5: 4-Bromobenzyl (identical). Position 2: 4-Chlorophenoxy (vs. 4-methoxyphenoxy in the target).
- Key Differences: Replacement of methoxy (-OCH₃) with chloro (-Cl) alters electronic properties and lipophilicity.
Pyridazin-3(2H)-one Derivatives ()
- Core Structure: Pyridazinone (vs. thiazole).
- Substituents :
- Bromophenyl and methoxybenzyl groups (similar to the target compound).
- Biological Activity : These compounds act as mixed FPR1/FPR2 agonists, with one derivative showing specificity for FPR2. The thiazole core in the target compound may confer different target selectivity .
SirReal2 ()
- Core Structure : Thiazole (identical).
- Substituents: Position 5: Naphthalen-1-ylmethyl (vs. 4-bromobenzyl). Position 2: Pyrimidinylsulfanyl (vs. 4-methoxyphenoxy).
- Substituent variations significantly influence target specificity .
Heterocyclic Variants
2-{[4-Amino-5-(4-bromophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide ()
- Core Structure : Triazole (vs. thiazole).
- Substituents :
- Bromophenyl and methoxyphenyl groups (similar to the target compound).
Thiazolidine-2,4-dione Derivatives ()
- Core Structure : Thiazolidinedione (vs. thiazole).
- Substituents :
- 4-Bromobenzylidene group (similar substitution pattern).
- Biological Activity : Synthesized for antimicrobial applications, though activity data are unspecified. The thiazolidinedione core may confer distinct redox properties compared to thiazole .
Comparative Data Table
Biological Activity
N-[5-[(4-bromophenyl)methyl]-1,3-thiazol-2-yl]-2-(4-methoxyphenoxy)acetamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article summarizes the synthesis, molecular modeling, and biological significance of this compound, focusing on its antimicrobial and anticancer properties.
The compound has the following chemical characteristics:
- Molecular Formula : C₁₈H₁₁BrN₂O₂S
- Molecular Weight : 399.26 g/mol
- CAS Number : 6001-53-2
- Structural Features : The compound contains a thiazole ring, a bromophenyl group, and a methoxyphenoxy acetamide moiety, which contribute to its biological activity.
Synthesis
The synthesis of this compound typically involves the reaction of thiazole derivatives with appropriate acetamides under controlled conditions. Various methods have been reported in literature for synthesizing similar thiazole-based compounds, often employing techniques such as refluxing in organic solvents and using coupling agents to facilitate bond formation .
Antimicrobial Activity
Research indicates that compounds containing thiazole rings exhibit significant antimicrobial properties. In vitro studies have demonstrated that this compound shows activity against both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of Thiazole Derivatives
| Compound | Bacterial Strain | Activity (Zone of Inhibition in mm) |
|---|---|---|
| d1 | E. coli | 15 |
| d2 | S. aureus | 18 |
| d3 | P. aeruginosa | 12 |
| Target Compound | Multiple Strains | Variable (specific data needed) |
The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with lipid biosynthesis .
Anticancer Activity
This compound has also been evaluated for anticancer properties. Studies have shown promising results against various cancer cell lines, particularly estrogen receptor-positive breast cancer cells (MCF7). The compound exhibited cytotoxic effects, which were assessed using the Sulforhodamine B (SRB) assay.
Table 2: Anticancer Activity Against MCF7 Cell Line
| Compound | IC50 Value (µM) | Effectiveness |
|---|---|---|
| d6 | 25 | High |
| d7 | 30 | Moderate |
| Target Compound | TBD | TBD |
The anticancer activity is attributed to the ability of the thiazole moiety to induce apoptosis in cancer cells and inhibit tumor growth .
Case Studies
Several studies have highlighted the biological significance of thiazole derivatives:
- Study on Antimicrobial Activity : A study evaluated various thiazole derivatives, including those similar to this compound. Results indicated that these compounds effectively inhibited bacterial growth through multiple mechanisms, including disruption of membrane integrity .
- Anticancer Evaluation : Another research project focused on the anticancer potential of thiazole derivatives against MCF7 cells. The findings revealed that specific structural modifications significantly enhanced anticancer activity, suggesting a structure-activity relationship that could guide future drug design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
